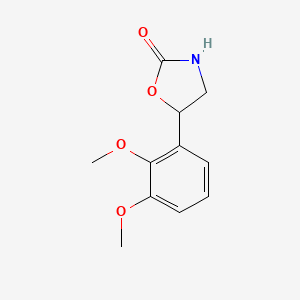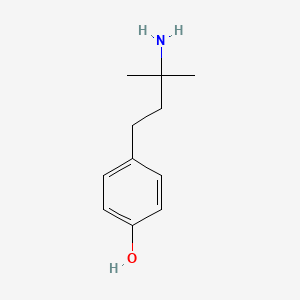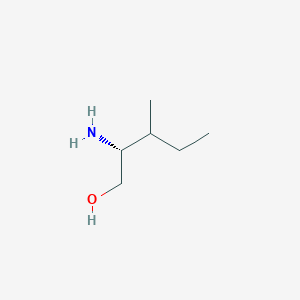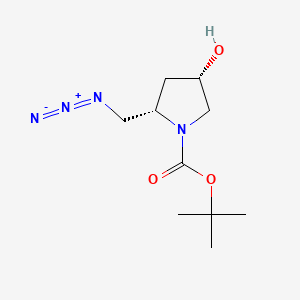
tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate: is a compound that features a tert-butyl ester group, an azidomethyl group, and a hydroxypyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the hydroxyl group, followed by the introduction of the azidomethyl group through nucleophilic substitution reactions. The final step often involves the deprotection of the hydroxyl group and the formation of the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azide group can be reduced to form an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the azidomethyl group.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations .
Biology and Medicine: The azidomethyl group can be used for bioorthogonal chemistry, enabling the selective modification of biomolecules in living systems .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups can be incorporated into polymer backbones, leading to materials with unique properties .
Wirkmechanismus
The mechanism of action of tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate depends on its specific application. In bioorthogonal chemistry, the azidomethyl group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly selective and can occur under mild conditions, making it suitable for use in living systems .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but lacks the azidomethyl group.
tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but contains an aminomethyl group instead of an azidomethyl group.
Uniqueness: The presence of the azidomethyl group in tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate makes it unique compared to its analogs. This functional group allows for bioorthogonal reactions, which are not possible with the hydroxymethyl or aminomethyl analogs .
Eigenschaften
Molekularformel |
C10H18N4O3 |
|---|---|
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-6-8(15)4-7(14)5-12-13-11/h7-8,15H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
QWIHXIKBPWFJJM-YUMQZZPRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN=[N+]=[N-])O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


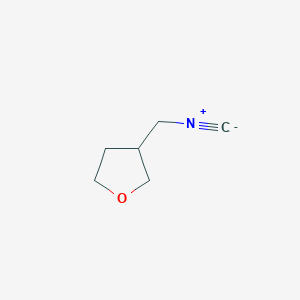
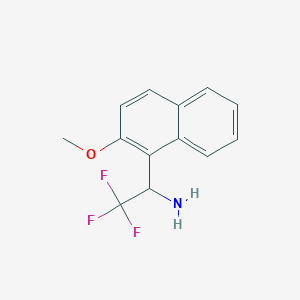
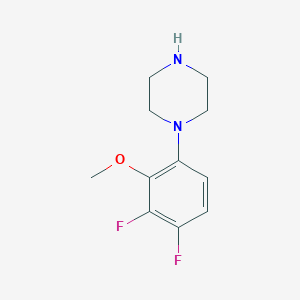
![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
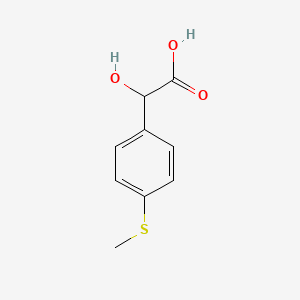
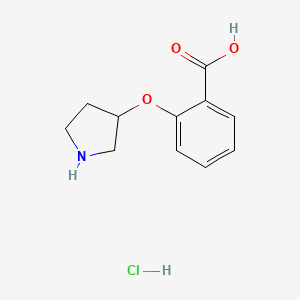
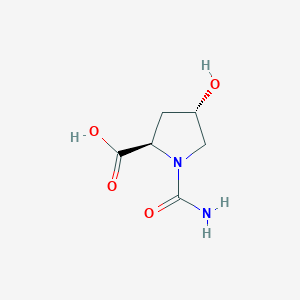

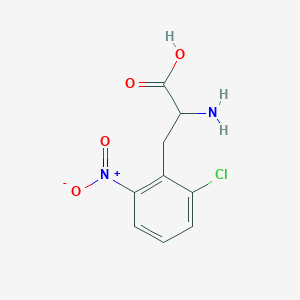
![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)
